Computed Lipophilicity Compared to Three Structural Analogs
The target compound (CID 22353704) has a computed XLogP3 of 3.3, substantially higher than all three closest commercially available analogs: N-(4-bromophenyl)acetamide (XLogP3 = 2.3, CID 7683), 2-((4-bromobenzyl)amino)acetamide (XLogP3 = 0.9, CID 16777969), and N-(4-aminophenyl)acetamide (XLogP3 = 0.1, CID 31230) [1]. This represents a ΔXLogP3 of +1.0, +2.4, and +3.2 log units respectively, translating to approximately 10-fold, 250-fold, and 1,600-fold higher predicted octanol-water partition coefficients. For researchers selecting a fragment or building block for hydrophobic pocket targeting or blood-brain barrier penetration studies, this lipophilicity differential is a first-order design parameter that cannot be achieved with the simpler analogs [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.3 (CID 22353704) |
| Comparator Or Baseline | N-(4-bromophenyl)acetamide XLogP3 = 2.3; 2-((4-bromobenzyl)amino)acetamide XLogP3 = 0.9; N-(4-aminophenyl)acetamide XLogP3 = 0.1 |
| Quantified Difference | ΔXLogP3 = +1.0, +2.4, and +3.2 log units respectively |
| Conditions | Computed by XLogP3 3.0 algorithm; PubChem release 2025.09.15 |
Why This Matters
An XLogP3 shift of +2.4 to +3.2 units versus the simpler analogs translates to orders-of-magnitude differences in predicted membrane permeability, directly informing selection for CNS-targeted or intracellular target screening cascades.
- [1] PubChem Computed Properties: CID 22353704 (target, XLogP3=3.3), CID 7683 (4'-bromoacetanilide, XLogP3=2.3), CID 16777969 (2-((4-bromobenzyl)amino)acetamide, XLogP3=0.9), CID 31230 (4-aminoacetanilide, XLogP3=0.1). NCBI, PubChem release 2025.09.15. Accessed May 2026. View Source
